molecular formula C18H17FN8 B3009955 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine CAS No. 2199211-49-7

6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine

Número de catálogo: B3009955
Número CAS: 2199211-49-7
Peso molecular: 364.388
Clave InChI: RKRWVYFBQSJPFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine is a heterocyclic small molecule featuring a quinazoline core substituted with a fluorine atom at position 5. The quinazoline moiety is linked via a tertiary amine to an azetidine ring, which is further connected to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group. The fluorine atom likely enhances metabolic stability and binding affinity, while the azetidine-triazolopyridazine moiety may contribute to solubility and target selectivity .

Propiedades

IUPAC Name

6-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN8/c1-11-22-23-16-5-6-17(24-27(11)16)26-8-13(9-26)25(2)18-14-7-12(19)3-4-15(14)20-10-21-18/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRWVYFBQSJPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine (CAS Number: 2199211-49-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structure includes a quinazoline moiety and a triazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

PropertyValue
Molecular FormulaC18H17FN8
Molecular Weight364.4 g/mol
CAS Number2199211-49-7

The compound's structure suggests potential interactions with biological targets due to its multiple functional groups. The presence of fluorine may enhance lipophilicity and bioavailability.

Research indicates that compounds similar to 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine often act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. Inhibiting these pathways can lead to therapeutic effects in various diseases, particularly cancer.

Key Mechanisms Identified:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in tumor growth.
  • Modulation of Apoptosis : By affecting signaling pathways, it may promote apoptosis in cancer cells.
  • Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, suggesting potential use as antibacterial agents.

Antitumor Activity

Several studies have explored the antitumor activity of quinazoline derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

CompoundIC50 (μM)Target
Compound A2.5EGFR
Compound B1.8VEGFR
6-fluoro-N-methyl...TBDTBD

Note: TBD = To Be Determined.

The specific IC50 for 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine is still under investigation.

Antimicrobial Activity

In a recent study evaluating pyridazine derivatives for antimicrobial properties, compounds structurally related to the target compound exhibited varying degrees of activity against Mycobacterium tuberculosis. This suggests that the target compound may also hold promise in treating infections caused by resistant strains.

Case Studies

  • Study on Structural Analogues :
    A study published in Medicinal Chemistry evaluated a series of quinazoline derivatives for their kinase inhibitory activity. Notably, some derivatives showed significant selectivity towards mutant forms of kinases associated with resistance in cancer therapies.
  • Docking Studies :
    Molecular docking studies indicated that the compound could effectively bind to the ATP-binding site of specific kinases, reinforcing its potential as an inhibitor.
  • Cytotoxicity Assessment :
    Compounds were tested for cytotoxicity against human cell lines (e.g., HEK293), revealing that many derivatives were non-toxic at therapeutic concentrations.

Aplicaciones Científicas De Investigación

Basic Characteristics

  • Molecular Formula: C₁₈H₁₇FN₈
  • Molecular Weight: 364.4 g/mol
  • Structure: The compound features a quinazoline core substituted with a fluoro group and a triazolo-pyridazine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine exhibit significant anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. For instance, compounds derived from this structure have shown efficacy against MET kinase, a target implicated in several cancer types .

Antimicrobial Properties

The presence of the triazole ring in the compound enhances its antimicrobial activity. Triazoles are known for their effectiveness against a range of pathogens, including fungi and bacteria. Preliminary data suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.

Neurological Applications

There is emerging evidence suggesting that derivatives of quinazoline compounds can modulate neurotransmitter systems and may have applications in treating neurological disorders. The specific structural features of 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine could potentially influence neuropharmacological pathways.

Case Study 1: Cancer Cell Line Inhibition

A study evaluated the inhibition of cancer cell lines by a series of quinazoline derivatives. The results indicated that compounds with similar structures to 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine demonstrated nanomolar potency against specific cancer types, highlighting their potential as lead compounds in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of quinazoline derivatives against various bacterial strains. The findings revealed that certain substitutions on the quinazoline core enhanced activity against resistant strains of bacteria, suggesting that further exploration of this compound could lead to new antibiotic therapies.

Comparación Con Compuestos Similares

Table 1: Triazolopyridazine-Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (Synthesis)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine C₁₆H₁₆F₃N₉ 403.35 Pyrimidine core, CF₃ at pyrimidine C6 Not reported
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine C₁₄H₁₃F₃N₈ 350.30 Pyrimidine core, CF₃ at pyrimidine C4 Not reported
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide C₁₇H₁₇FN₆OS 372.40 Acetamide linker, 4-fluorophenylthio substituent Not reported

Key Observations :

  • Substituent Effects : The trifluoromethyl (CF₃) group in –11 may enhance lipophilicity compared to the target’s fluorine atom. The thioether substituent in introduces a sulfur atom, which could influence redox properties .

Quinazoline Derivatives with Varied Substituents

Quinazoline derivatives with diverse substituents highlight the impact of structural modifications on physicochemical properties (Table 2):

Table 2: Quinazoline-Based Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (Synthesis) ESI-MS Data
6-(6-Aminopyridin-3-yl)-N-(3-fluorophenyl)quinazolin-4-amine (7j) C₁₉H₁₄FN₅ 332.1 3-Fluorophenyl amine, aminopyridinyl 77.6% m/z 332.1 [M + H]+
6-(6-Aminopyridin-3-yl)-N-(3,5-dimethoxyphenyl)quinazolin-4-amine (7k) C₂₀H₁₈N₅O₂ 373.1 3,5-Dimethoxyphenyl, aminopyridinyl 81.3% m/z 396.1 [M + Na]+
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) C₂₁H₁₉N₅ 342.1 N-methyl-p-tolyl, aminopyridinyl 79.8% m/z 342.1 [M + H]+

Key Observations :

  • Substituent Diversity : Electron-withdrawing (e.g., 3-fluorophenyl in 7j) and electron-donating (e.g., 3,5-dimethoxyphenyl in 7k) groups modulate electronic properties and binding interactions.

Triazolopyridazine Derivatives with Alternative Linkers

Other triazolopyridazine compounds feature distinct amine linkers (Table 3):

Table 3: Triazolopyridazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (Synthesis)
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) C₁₅H₁₄ClN₅ 307.76 4-Chlorophenethyl linker, methyl at C6 High yield*
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18) C₁₅H₁₅N₅O 297.32 4-Methoxybenzyl linker, methyl at C6 High yield*

Key Observations :

  • Synthetic Efficiency : General method C () yields high-purity products, suggesting scalability for triazolopyridazine derivatives .

Structural and Pharmacological Implications

  • Quinazoline vs. Pyrimidine Cores : The target’s quinazoline core may offer distinct hydrogen-bonding interactions compared to pyrimidine-based analogs, influencing kinase selectivity .
  • Fluorine vs.
  • Azetidine Linker : The azetidine ring’s constrained geometry may enhance binding pocket complementarity compared to linear linkers in –8 .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine?

  • Methodology : Synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Start with fluorinated quinazolin-4-amine derivatives via nucleophilic substitution or cyclization reactions under reflux conditions (e.g., using DMF as a solvent).

Azetidine-Triazolopyridazine Coupling : Introduce the azetidine-triazolopyridazine moiety via Buchwald-Hartwig amination or copper-catalyzed cross-coupling. Reaction conditions (e.g., Pd catalysts, ligands, and bases) must be optimized to avoid side products .

Methylation : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Verification : Confirm purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the quinazoline C-6 fluorine signal appears as a distinct singlet in ¹⁹F NMR .
  • X-ray Crystallography : Resolve crystal structure to confirm azetidine ring conformation and triazolopyridazine orientation (e.g., as in related triazolo-pyridazine derivatives) .
  • Mass Spectrometry : HRMS to validate molecular weight (e.g., m/z calculated for C₂₃H₂₀F N₈: 453.18) .

Q. What safety protocols are recommended for handling this compound?

  • Precautions :

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on SDS for structurally similar triazolopyridazines) .
  • Store in inert conditions (argon atmosphere, -20°C) to prevent degradation .
  • Avoid inhalation; use fume hoods during weighing and synthesis .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Strategies :

Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .

Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if the compound is hypothesized to inhibit kinase X, validate via enzymatic assays with recombinant proteins .

Dose-Response Curves : Perform 8-point IC₅₀ assays to rule out off-target effects at higher concentrations .

Q. What structure-activity relationship (SAR) strategies optimize its pharmacological activity?

  • Modifications :

  • Quinazoline Ring : Introduce electron-withdrawing groups (e.g., -CF₃ at C-2) to enhance target binding affinity .
  • Triazolopyridazine Moiety : Replace methyl with cyclopropyl to improve metabolic stability (see analogs in ) .
  • Azetidine Linker : Test sp³ vs. sp² hybridization (e.g., pyrrolidine vs. piperidine) to balance rigidity and solubility .
    • Evaluation : Use in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) to prioritize candidates .

Q. What computational methods predict its target interactions and binding modes?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonding to the quinazoline fluorine and triazolopyridazine nitrogen .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Strategies :

  • Prodrug Design : Introduce phosphate groups at the azetidine nitrogen for enhanced aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .
  • Co-solvent Systems : Test PEG 400/water mixtures (e.g., 30:70 v/v) for intraperitoneal administration .

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